A7132

Descripción

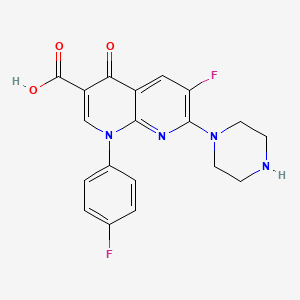

Structure

2D Structure

Propiedades

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMLGDPRVIVYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545925 | |

| Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-21-9 | |

| Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Comparative Analysis of the Crystal Structure of Fluoroquinolones: A Case Study Approach to Sarafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin, a fluoroquinolone antibiotic previously used in veterinary medicine, presents a compelling case for structural analysis due to its broad-spectrum activity. However, a comprehensive, publicly available experimental crystal structure of sarafloxacin has remained elusive. This technical whitepaper addresses this knowledge gap by presenting a detailed comparative analysis. Leveraging high-quality crystallographic data from the structurally similar and widely studied fluoroquinolones, ciprofloxacin and norfloxacin, this document provides an in-depth examination of the anticipated structural features of sarafloxacin. This comparative approach allows for the elucidation of key structural parameters, offering valuable insights for researchers in drug design and development.

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1] The chemical scaffold of fluoroquinolones, characterized by a bicyclic aromatic core, allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Sarafloxacin, with its characteristic N-aryl and piperazinyl substitutions, was developed for veterinary applications but has since been withdrawn. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for comprehending their structure-activity relationships, guiding the design of new derivatives with improved efficacy and reduced side effects.

Putative Crystal Structure of Sarafloxacin: A Comparative Overview

The molecular structure of sarafloxacin is C₂₀H₁₇F₂N₃O₃.[9] Based on the known crystal structures of ciprofloxacin and norfloxacin, it is anticipated that sarafloxacin crystallizes in a manner that accommodates intermolecular interactions, such as hydrogen bonding and π-π stacking, which are characteristic of this class of compounds. The piperazinyl ring and the carboxylic acid moiety are expected to be key players in the formation of the crystal lattice.

Comparative Crystallographic Data

To provide a quantitative understanding of the likely structural parameters of sarafloxacin, the following tables summarize the experimentally determined crystallographic data for ciprofloxacin and norfloxacin. This data serves as a foundational reference for predicting the crystal packing and molecular geometry of sarafloxacin.

Table 1: Comparative Unit Cell Parameters of Ciprofloxacin and Norfloxacin Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ciprofloxacin HCl·1.34H₂O[2][3] | C₁₇H₁₉FN₃O₃⁺·Cl⁻·1.34H₂O | Monoclinic | P2₁/n | 15.321(3) | 10.584(2) | 24.333(5) | 90 | 90.93(3) | 90 | 3942.9(14) | 8 |

| Norfloxacin Fumarate Hydrate[4] | C₁₆H₁₈FN₃O₃·C₄H₄O₄·H₂O | Monoclinic | P2₁/c | 10.682(2) | 27.873(6) | 7.636(2) | 90 | 105.15(3) | 90 | 2191.1(8) | 4 |

| Norfloxacin-Resorcinol (Anhydrous)[8] | C₁₆H₁₈FN₃O₃·C₆H₆O₂ | Triclinic | Pī | 18.427(5) | 14.593(3) | 19.613(6) | 44.30(2) | 139.73(2) | 133.25(1) | 2265(1) | 4 |

Table 2: Selected Bond Lengths (Å) for Ciprofloxacin and Norfloxacin

| Bond | Ciprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10] | Norfloxacin (in Norfloxacin-Resorcinol)[8] |

| C-F | 1.361(2) | 1.358(3) |

| C=O (carbonyl) | 1.259(2) | 1.265(3) |

| C-O (carboxyl) | 1.285(2) | 1.289(3) |

| C-N (piperazine) | 1.465(2) | 1.471(4) |

Table 3: Selected Bond Angles (°) for Ciprofloxacin and Norfloxacin

| Angle | Ciprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10] | Norfloxacin (in Norfloxacin-Resorcinol)[8] |

| O-C-O (carboxyl) | 124.9(2) | 124.5(3) |

| C-N-C (piperazine) | 110.5(1) | 110.2(2) |

| F-C-C | 118.8(2) | 118.9(3) |

Experimental Protocols for Fluoroquinolone Crystal Structure Determination

The following methodologies are standard for the determination of fluoroquinolone crystal structures and would be applicable to sarafloxacin.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a suitable solvent. For fluoroquinolones like ciprofloxacin and norfloxacin, various solvent systems have been successful, including:

-

Ciprofloxacin Hydrochloride: Crystallized from an aqueous solution.[2][3]

-

Norfloxacin Fumarate: Obtained through mechanochemical treatment in the presence of water/organic mixtures.[5]

-

Norfloxacin-Resorcinol Cocrystal: Synthesized by a solvent-mediated transformation experiment in toluene.[8]

A general workflow for crystallization is depicted below:

X-ray Diffraction Data Collection

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical relationship for a comparative structural analysis is as follows:

Molecular Signaling Pathway

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Conclusion

While the definitive crystal structure of sarafloxacin remains to be experimentally determined and published, a comprehensive understanding of its likely structural characteristics can be gleaned through a rigorous comparative analysis with its close structural analogs, ciprofloxacin and norfloxacin. The crystallographic data presented in this whitepaper provides a valuable resource for researchers, offering insights into the expected bond lengths, angles, and crystal packing of sarafloxacin. This information is critical for computational modeling, structure-activity relationship studies, and the rational design of novel fluoroquinolone antibiotics. The detailed experimental protocols also provide a clear roadmap for future research aimed at obtaining the elusive single-crystal structure of sarafloxacin.

References

- 1. youtube.com [youtube.com]

- 2. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

- 3. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

In Vitro Antibacterial Spectrum of Sarafloxacin: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Sarafloxacin, a fluoroquinolone antimicrobial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on its activity against a range of clinically relevant bacteria, standardized experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Introduction

Sarafloxacin is a synthetic fluoroquinolone that exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to rapid bactericidal action against susceptible organisms. This guide summarizes the quantitative in vitro activity of Sarafloxacin against a variety of Gram-positive and Gram-negative bacteria, as determined by Minimum Inhibitory Concentration (MIC) studies.

Quantitative Antibacterial Spectrum of Sarafloxacin

The in vitro potency of Sarafloxacin has been evaluated against numerous bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Sarafloxacin against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | - | - |

| Staphylococcus aureus | ATCC 6538p | 0.125 | - | - |

| Staphylococcus epidermidis | ATCC 12228 | 0.25 | - | - |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | - | - |

| Bacillus subtilis | ATCC 6633 | 0.25 | - | - |

| Micrococcus luteus | ATCC 1110 | 0.0625 | - | - |

| Peptostreptococcus spp. | 3 human isolates | - | 0.125 | - |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is not always available.

Table 2: In Vitro Activity of Sarafloxacin against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | - | - |

| Escherichia coli | ATCC 8739 | ≤0.015 | - | - |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | - | - |

| Pseudomonas aeruginosa | ATCC 9027 | 1 | - | - |

| Klebsiella pneumoniae | ATCC 10031 | 0.0625 | - | - |

| Serratia marcescens | PTCC 1111 | 0.25 | - | - |

Table 3: In Vitro Activity of Sarafloxacin against Anaerobic Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) |

| Bacteroides spp. | Clinical Isolates | 0.5 - 2 |

| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 |

| Eubacterium spp. | Clinical Isolates | 0.5 - 2 |

| Actinomyces spp. | Clinical Isolates | 0.5 - 2 |

| Peptococcus spp. | Clinical Isolates | 0.5 - 2 |

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution and agar dilution methods, following standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[2][3] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Overview:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of Sarafloxacin is prepared in a suitable solvent, such as DMSO or dimethylformamide.[4] Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Two-fold serial dilutions of Sarafloxacin are prepared in 96-well microtiter plates containing CAMHB to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar medium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Sarafloxacin that completely inhibits visible bacterial growth.[5]

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6]

Protocol Overview:

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of Sarafloxacin is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) at 45-50°C and poured into petri dishes.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This suspension is further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Sarafloxacin that inhibits the visible growth of the bacteria on the agar.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Sarafloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, topoisomerase IV is the main target.

The following diagram illustrates the mechanism of action of Sarafloxacin.

Figure 1. Mechanism of action of Sarafloxacin.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Sarafloxacin using the broth microdilution method.

Figure 2. Broth microdilution MIC testing workflow.

Conclusion

Sarafloxacin demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including several clinically important pathogens. Its mechanism of action, involving the dual targeting of DNA gyrase and topoisomerase IV, contributes to its efficacy. The standardized methodologies for MIC determination, such as broth microdilution and agar dilution, are crucial for the accurate assessment of its antibacterial potency and for monitoring the emergence of resistance. This technical guide provides a foundational understanding of Sarafloxacin's in vitro antibacterial profile, which is essential for its application in research and potential therapeutic development.

References

The Pharmacokinetics and Metabolism of Sarafloxacin in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of sarafloxacin, a fluoroquinolone antibiotic, in various poultry species. The information is compiled from a range of scientific studies to support research, development, and regulatory activities related to this compound in the poultry industry.

Pharmacokinetics of Sarafloxacin in Poultry

The pharmacokinetic profile of sarafloxacin has been investigated in several poultry species, primarily in broiler chickens, with some data available for turkeys and laying hens. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Broiler Chickens

Sarafloxacin has been administered to broiler chickens via intravenous (IV), intramuscular (IM), and oral (p.o.) routes to determine its key pharmacokinetic parameters. A summary of these parameters from a pivotal study is presented in Table 1.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens Following a Single 10 mg/kg Dose

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) |

| Cmax (μg/mL) | - | 1.11 | 0.79 |

| Tmax (h) | - | 0.5 | 0.75 |

| AUC (μg·h/mL) | 8.33 ± 1.63 | 6.01 ± 0.67 | 4.96 ± 0.96 |

| t½β (h) | 2.53 ± 0.82 | 6.81 ± 2.04 | 3.89 ± 1.19 |

| Bioavailability (F%) | - | 72.1 ± 8.1 | 59.6 ± 13.8 |

| Vd(ss) (L/kg) | 3.40 ± 1.26 | - | - |

| ClB (L/kg/h) | 1.20 ± 0.20 | - | - |

Data sourced from a comparative study on the pharmacokinetics of sarafloxacin in pigs and broilers.[1][2][3]

Following oral administration, sarafloxacin is rapidly absorbed, reaching maximum plasma concentrations in less than an hour.[1] The bioavailability of the oral formulation is approximately 59.6%.[1][2][3] The elimination half-life is relatively short after IV and oral administration but is longer after intramuscular injection, which may be due to a slower absorption process from the muscle tissue.[1] Sarafloxacin is extensively distributed in the body, as indicated by the large volume of distribution at steady-state (Vd(ss)).[1][2][3]

Pharmacokinetics in Turkeys

Limited public data is available on the detailed pharmacokinetics of sarafloxacin in turkeys. However, dosing recommendations have been established, suggesting an administration of 30 mg/L in drinking water, which is equivalent to approximately 4 mg/kg body weight for turkeys from 7 weeks of age.[4]

Residues in Laying Hens

Studies using radiolabeled sarafloxacin ([14C]sarafloxacin) in laying hens have shown that the drug is transferred to eggs. Total radioactive residues were detected in both egg yolk and albumen on the second day of a five-day dosing period, reaching a maximum concentration 24 hours after the final dose.[5][6] The residues in the albumen declined rapidly and were undetectable two days after drug withdrawal, while the decline in the yolk was much slower, becoming undetectable seven days after withdrawal.[5][6] High-performance liquid chromatography (HPLC) analysis revealed that the parent sarafloxacin was the major component of the residue in both yolk and albumen.[6]

Metabolism of Sarafloxacin in Poultry

The metabolism of sarafloxacin in poultry primarily occurs in the liver.[1] The main metabolic pathways involve conjugation of the parent drug.[1]

Two primary types of conjugates have been identified:

-

Sulphamic acid conjugate: Formed at the N-4 position of the piperazine ring.[1]

-

Glucuronide conjugate: Formed with the carboxylic acid group.[1]

There are species-specific differences in the extent of metabolism. Turkeys tend to produce a higher proportion of these conjugates in the liver (47-57%) compared to chickens (8-13%).[4] Consequently, the parent drug constitutes a larger percentage of the residues in chicken liver (67%) than in turkey liver (21%).[4]

Caption: Primary metabolic pathways of sarafloxacin in poultry liver.

Experimental Protocols

Accurate determination of sarafloxacin concentrations in biological matrices is crucial for pharmacokinetic and residue studies. The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Poultry Tissues

The following workflow outlines a general procedure for the extraction of sarafloxacin from poultry tissues for analysis.

Caption: A generalized workflow for the extraction of sarafloxacin from poultry tissues.

Detailed Steps:

-

Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Extraction: An extraction solvent, often an acidified organic solvent like acetonitrile, is added to the homogenized tissue. The mixture is then vortexed or shaken vigorously to facilitate the transfer of sarafloxacin from the tissue matrix into the solvent.

-

Centrifugation: The sample is centrifuged at high speed to separate the solid tissue debris from the liquid extract.

-

Supernatant Collection: The supernatant, containing the dissolved sarafloxacin, is carefully collected.

-

Cleanup: Depending on the complexity of the matrix and the sensitivity of the analytical method, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid partitioning may be employed to remove interfering substances.

-

Concentration and Reconstitution: The cleaned extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

-

Analysis: The reconstituted sample is then injected into the HPLC or UPLC-MS/MS system for quantification.

HPLC Method for Sarafloxacin Analysis in Plasma

The following provides a representative HPLC method for the determination of sarafloxacin in poultry plasma.

Table 2: Example HPLC Conditions for Sarafloxacin Analysis in Plasma

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and 0.1% trifluoroacetic acid (29:71, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence |

| Excitation Wavelength | 280 nm |

| Emission Wavelength | 460 nm |

| Retention Time | Approximately 4.9 ± 0.2 min |

This method was reported for the analysis of sarafloxacin in duck serum.[7]

UPLC-MS/MS Method for Sarafloxacin Residue Analysis in Tissues

For highly sensitive and specific quantification of sarafloxacin residues in tissues, UPLC-MS/MS is the method of choice.

Table 3: Example UPLC-MS/MS Conditions for Sarafloxacin Analysis in Tissues

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol |

| Gradient Elution | A typical gradient would involve a decrease in the percentage of mobile phase A over time. |

| Flow Rate | 300 μL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | m/z 386.2 → 342.2 for sarafloxacin |

These conditions are based on a method for the analysis of sarafloxacin in black-bone silky fowl tissues.[8]

Tissue Distribution and Residue Depletion

Following administration, sarafloxacin distributes to various tissues. Studies in broiler chickens have shown that sarafloxacin can be detected in muscle, liver, lung, skin, fat, and kidney.[4]

The depletion of sarafloxacin residues from edible tissues is a critical factor in determining appropriate withdrawal times to ensure food safety. In a study on black-bone silky fowl, which received oral doses of sarafloxacin for 7 consecutive days, the mean concentrations in muscle and liver on the first day after treatment were 366.88 ± 129.51 and 120.35 ± 46.86 μg/kg, respectively.[8][9] Notably, the depletion from muscle was slow in this particular breed.[9]

Difloxacin, another fluoroquinolone, is metabolized to sarafloxacin in chickens. After multiple oral doses of difloxacin, both difloxacin and sarafloxacin residues were found in kidney, liver, muscle, and skin with fat.[10] A withdrawal period of 5 days was deemed necessary for difloxacin residues to fall below the maximum residue limits (MRLs) established by the European Union.[10]

Conclusion

This technical guide has summarized key information on the pharmacokinetics and metabolism of sarafloxacin in poultry. The data highlights the rapid absorption and extensive distribution of the drug in broiler chickens. The primary metabolic pathways involve the formation of sulphamic acid and glucuronide conjugates, with notable differences in the extent of metabolism between chickens and turkeys. Detailed experimental protocols for the analysis of sarafloxacin in various poultry matrices have also been presented. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important veterinary antibiotic. Further research into the pharmacokinetics in a wider range of poultry species and a more detailed characterization of the enzymes involved in its metabolism would be beneficial for a more complete understanding of its disposition in poultry.

References

- 1. fao.org [fao.org]

- 2. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mail.researcherslinks.com [mail.researcherslinks.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]

Biological Activity of Novel 1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the exploration of novel 1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial properties. This document details the quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological evaluation of novel 1,8-naphthyridine derivatives has yielded promising quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity. These values are crucial for understanding the potency and structure-activity relationships (SAR) of these compounds.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines. The tables below summarize the IC50 values for some recently synthesized compounds.

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3u | A375 (Melanoma) | Not specified, induces necroptosis at 8 µM and apoptosis at 16-20 µM | [1] |

| 5g | HepG-2 (Liver) | Not specified, high cytotoxicity | [2] |

| 5p | HepG-2 (Liver) | Not specified, high cytotoxicity | [2] |

| 10c | MCF7 (Breast) | 1.47 | [3] |

| 8d | MCF7 (Breast) | 1.62 | [3] |

| 4d | MCF7 (Breast) | 1.68 | [3] |

| 10f | MCF7 (Breast) | 2.30 | [3] |

| 8b | MCF7 (Breast) | 3.19 | [3] |

| 3f | MCF7 (Breast) | 6.53 | [3] |

| 10b | MCF7 (Breast) | 7.79 | [3] |

| 8c | MCF7 (Breast) | 7.89 | [3] |

| 6f | MCF7 (Breast) | 7.88 | [3] |

Antimicrobial Activity

1,8-Naphthyridine derivatives have shown significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria. The following table presents the MIC values of selected novel compounds.

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [4] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| ANA-6 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| ANA-7 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| ANA-8 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |

| PD 131628 | Various Bacteria | Potency exceeded ciprofloxacin and other common antibiotics | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.

Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of the 1,8-naphthyridine core is often achieved through the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group. Subsequent modifications can be made to introduce various substituents.

General Synthetic Procedure:

-

Friedländer Annulation: A mixture of 2-aminonicotinaldehyde and an active methylene compound (e.g., a ketone, β-ketoester, or malononitrile) is refluxed in a suitable solvent (e.g., ethanol, acetic acid) in the presence of a catalyst (e.g., piperidine, potassium hydroxide).

-

Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

-

Derivatization: Further chemical transformations can be performed on the 1,8-naphthyridine core to introduce desired functional groups at various positions, leading to a library of novel derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the biological activity of 1,8-naphthyridine derivatives.

Caption: Mechanism of anticancer activity of 1,8-naphthyridine derivatives.

Caption: Mechanism of antimicrobial activity of 1,8-naphthyridine derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives.

Caption: Apoptosis induction pathway by a novel 1,8-naphthyridine derivative.[1]

References

- 1. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novel-substituted-1-8-naphthyridines-design-synthesis-radiolabeling-and-evaluation-of-apoptosis-and-topoisomerase-ii-inhibition - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of fluoroquinolone antibiotics. By dissecting the molecular framework of this critical class of antibacterial agents, we aim to provide a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel anti-infective therapies. This document details the intricate interplay between chemical structure and biological function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The Fluoroquinolone Core: A Scaffold for Antibacterial Potency

The foundational structure of all fluoroquinolone antibiotics is a bicyclic aromatic system, 4-quinolone, with a carboxylic acid at position 3 and a fluorine atom at position 6. This core scaffold is essential for their antibacterial activity, which is primarily exerted through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are vital for bacterial DNA replication, transcription, and repair, and their inhibition leads to irreparable DNA damage and subsequent cell death.[2][3] The potency and spectrum of activity of individual fluoroquinolones are intricately determined by the nature and position of various substituents on this core structure.

The following diagram illustrates the fundamental bicyclic core of fluoroquinolones and the key positions for substitution that dictate their pharmacological properties.

Structure-Activity Relationship: Decoding the Substituent Effects

The biological activity of fluoroquinolones can be finely tuned by modifying the substituents at various positions of the quinolone ring. Understanding these relationships is paramount for the rational design of new derivatives with improved efficacy, expanded spectrum, and reduced side effects.

The following diagram illustrates the logical relationships between substitutions at key positions and their impact on the pharmacological properties of fluoroquinolones.

Quantitative Analysis of Antibacterial Activity

The in vitro potency of fluoroquinolones is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for a selection of fluoroquinolones against common Gram-positive and Gram-negative clinical isolates.

Table 1: In Vitro Activity (MIC in µg/mL) of Fluoroquinolones against Gram-Positive Bacteria

| Fluoroquinolone | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |

| Ciprofloxacin | 0.25 - 1 | 1 - >128 | 1 - 4 | 0.5 - 4 |

| Levofloxacin | 0.12 - 0.5 | 1 - 32 | 0.5 - 2 | 1 - 8 |

| Moxifloxacin | 0.06 - 0.25 | 0.5 - 16 | 0.12 - 0.5 | 0.25 - 2 |

| Gatifloxacin | 0.12 - 0.5 | 1 - 16 | 0.25 - 1 | 0.5 - 4 |

| Delafloxacin | 0.008 - 0.25 | 0.06 - 4 | 0.015 - 0.12 | 0.06 - 0.5 |

Data compiled from multiple sources, including[4][5][6]. Values represent a range of reported MICs.

Table 2: In Vitro Activity (MIC in µg/mL) of Fluoroquinolones against Gram-Negative Bacteria

| Fluoroquinolone | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |

| Ciprofloxacin | ≤0.008 - 0.25 | 0.015 - 0.5 | 0.06 - 1 | ≤0.008 - 0.03 |

| Levofloxacin | 0.015 - 0.5 | 0.03 - 1 | 0.12 - 4 | 0.015 - 0.06 |

| Moxifloxacin | 0.015 - 0.25 | 0.06 - 1 | 0.5 - 8 | ≤0.008 - 0.03 |

| Gatifloxacin | 0.015 - 0.25 | 0.03 - 0.5 | 0.25 - 8 | 0.015 - 0.03 |

| Delafloxacin | 0.008 - 0.25 | 0.03 - 1 | 0.06 - 2 | ≤0.008 - 0.03 |

Data compiled from multiple sources, including[7][8][9][10][11]. Values represent a range of reported MICs.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

The bactericidal action of fluoroquinolones is a direct result of their ability to inhibit DNA gyrase and topoisomerase IV. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50). The following table presents the IC50 values for selected fluoroquinolones against these enzymes from E. coli.

Table 3: Inhibitory Activity (IC50 in µM) of Fluoroquinolones against E. coli DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

| Ciprofloxacin | 0.1 - 0.5 | 0.8 - 2.0 |

| Levofloxacin | 0.2 - 0.8 | 1.0 - 5.0 |

| Moxifloxacin | 0.05 - 0.2 | 0.5 - 1.5 |

| Gatifloxacin | 0.1 - 0.4 | 0.6 - 2.5 |

Data compiled from multiple sources. Values represent a range of reported IC50s.

Mechanism of Action and Resistance

Fluoroquinolones stabilize the covalent complex formed between DNA gyrase or topoisomerase IV and the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. Resistance to fluoroquinolones can arise through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). Additionally, overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to resistance.

The following diagram illustrates the mechanism of action of fluoroquinolones and the primary mechanisms of bacterial resistance.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of fluoroquinolone activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh overnight culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing MgCl₂, KCl, DTT, and spermidine.

-

Inhibitor Addition: The test fluoroquinolone at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DNA gyrase. The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA. The DNA products are then separated by agarose gel electrophoresis.

-

Data Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Topoisomerase IV Decatenation/Relaxation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing either catenated kinetoplast DNA (kDNA) for the decatenation assay or supercoiled plasmid DNA for the relaxation assay, along with ATP and a suitable reaction buffer.

-

Inhibitor Addition: The test fluoroquinolone at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of purified topoisomerase IV. The mixture is incubated at 37°C for a specified time.

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

-

Data Analysis: For the decatenation assay, inhibition is observed as a decrease in the amount of decatenated minicircles. For the relaxation assay, inhibition is observed as a decrease in the amount of relaxed topoisomers. The IC50 value is calculated as described for the DNA gyrase assay.

Experimental and Drug Discovery Workflow

The discovery and development of new fluoroquinolone antibiotics typically follow a structured workflow, from initial screening to preclinical evaluation.

The following diagram outlines a typical experimental workflow for the screening and evaluation of novel fluoroquinolone candidates.

Conclusion

The structure-activity relationship of fluoroquinolones is a well-established yet continuously evolving field of study. The core 4-quinolone scaffold provides a robust platform for chemical modification, allowing for the generation of a diverse array of analogues with tailored antibacterial properties. A thorough understanding of the impact of substituents at key positions on antibacterial potency, spectrum, and interaction with target enzymes is crucial for the design of the next generation of fluoroquinolone antibiotics. This guide has provided a comprehensive overview of these principles, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community dedicated to combating infectious diseases. The continued exploration of fluoroquinolone SAR, coupled with innovative drug design strategies, holds the promise of developing novel agents that can overcome the challenge of antimicrobial resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antimicrobial activity of fluoroquinolones against clinical isolates obtained in 1989 and 1990 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. External factors influence intrinsic differences in Stx2e production by Porcine Shiga Toxin-producing Escherichia coli strains | PLOS Pathogens [journals.plos.org]

- 9. dovepress.com [dovepress.com]

- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Sarafloxacin in Animal Tissues using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sarafloxacin in various animal tissues, including poultry and porcine muscle. The described protocol involves a straightforward sample preparation procedure consisting of tissue homogenization, solvent extraction, and solid-phase extraction (SPE) for cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with UV or fluorescence detection, providing excellent sensitivity and selectivity. This method is suitable for routine monitoring of sarafloxacin residues in edible tissues, ensuring food safety and compliance with regulatory limits.

Introduction

Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry and other livestock. The presence of antibiotic residues in animal-derived food products is a significant public health concern, necessitating sensitive and accurate analytical methods for their detection and quantification. This document provides a comprehensive protocol for the determination of sarafloxacin in tissue matrices using HPLC, a widely accessible and reliable analytical technique.

Experimental Protocols

1. Sample Preparation: Extraction from Tissue

This protocol is a synthesized method based on common procedures for fluoroquinolone extraction from animal tissues.

-

Reagents and Materials:

-

Homogenizer (e.g., rotor-stator or blender)

-

Centrifuge and centrifuge tubes (50 mL)

-

Acetonitrile (ACN), HPLC grade

-

0.05 M Phosphate Buffer (pH 7.4)

-

1% Orthophosphoric acid in water

-

n-Hexane, HPLC grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Discovery DSC-18, 500 mg, 6 mL or equivalent)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

-

Procedure:

-

Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of 0.05 M phosphate buffer (pH 7.4).

-

Vortex for 2 minutes to create a uniform slurry.

-

Add 10 mL of acetonitrile and homogenize for 3 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean centrifuge tube.

-

Add 10 mL of n-hexane to the supernatant for defatting.

-

Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Discard the upper n-hexane layer.

-

The resulting extract is ready for Solid-Phase Extraction (SPE) cleanup.

-

2. Solid-Phase Extraction (SPE) Cleanup

-

Procedure:

-

Conditioning: Condition the DSC-18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

Loading: Load the entire aqueous extract from the previous step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the sarafloxacin from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

-

3. HPLC-UV/FLD Method

-

Instrumentation:

-

HPLC system with a pump, autosampler, and UV or Fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

Data Presentation

The following tables summarize the quantitative performance data for the HPLC method for sarafloxacin determination, compiled from various studies.

Table 1: Chromatographic and Detection Parameters

| Parameter | Value | Source |

| HPLC Column | C18 (Reversed-Phase) | [1][2] |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (18:82, v/v) | [1] |

| Flow Rate | 1.0 mL/min | [2] |

| UV Detection Wavelength | 278 nm | [2] |

| Fluorescence Detection | Ex: 280 nm, Em: 450 nm | [1] |

Table 2: Method Validation Data for Sarafloxacin in Tissue

| Parameter | Tissue Type | Result | Source |

| Linearity Range | Muscle & Liver | 2 - 200 µg/kg | [3] |

| Correlation Coefficient (r²) | Muscle & Liver | > 0.999 | [3] |

| Limit of Detection (LOD) | Muscle & Liver | 1.0 µg/kg | [3] |

| Limit of Quantification (LOQ) | Muscle & Liver | 5.0 µg/kg | [3] |

| Recovery | Muscle | 93.53% - 99.18% | [3] |

| Liver | 102.46% - 108.47% | [3] | |

| Precision (RSD) | Muscle & Liver | < 9.28% (Interday) | [3] |

Visualization

Caption: Workflow for Sarafloxacin Quantification in Tissue.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the quantification of sarafloxacin in animal tissues. The sample preparation protocol, involving solvent extraction and SPE cleanup, effectively removes matrix interferences, while the chromatographic conditions provide good separation and sensitive detection. This method can be readily implemented in analytical laboratories for routine monitoring of sarafloxacin residues in food products.

References

Microbiological assay of 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Application Notes and Protocols: Microbiological Assay of Sarafloxacin

Introduction

Sarafloxacin, with the chemical name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic.[1] It demonstrates activity against a wide range of gram-positive and gram-negative bacteria.[1] The primary mechanism of action for fluoroquinolones like Sarafloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, which ultimately leads to the cessation of cell division.[1]

These application notes provide detailed protocols for determining the antimicrobial potency of Sarafloxacin using standardized microbiological assays. The two principal methods detailed are the Agar Well Diffusion Assay, which provides a quantitative measure of antimicrobial activity through zones of inhibition, and the Broth Microdilution Assay, used to determine the Minimum Inhibitory Concentration (MIC). These methods are fundamental in drug discovery, quality control, and resistance monitoring.[2][3]

Principle of Microbiological Assays

Microbiological assays are essential for determining the potency of an antibiotic. The fundamental principle relies on comparing the inhibition of growth of a susceptible microorganism by a known concentration of a standard antibiotic preparation with the inhibition caused by the test sample of the antibiotic being examined.

-

Agar Diffusion Method: In this method, the antibiotic solution diffuses from a well or a paper disc through a solid agar medium that has been uniformly seeded with a susceptible microorganism.[4][5] The antibiotic creates a concentration gradient in the agar. Where the concentration is sufficiently high to inhibit microbial growth, a clear "zone of inhibition" is formed.[5] The diameter of this zone is proportional to the logarithm of the antibiotic concentration, allowing for quantitative measurement of its potency.

-

Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[4] The method involves preparing a series of twofold dilutions of the antibiotic in a liquid medium, which are then inoculated with a standardized suspension of the test microorganism.[4] After incubation, the tubes or wells are examined for turbidity (growth), and the MIC is identified as the lowest concentration in which no growth is observed.[4][6]

Data Presentation: Antimicrobial Susceptibility of Sarafloxacin

The following tables summarize the established quality control ranges for Sarafloxacin against specific bacterial strains as recommended by the National Committee for Clinical Laboratory Standards (NCCLS). These values are critical for validating assay performance.

Table 1: Broth Microdilution MIC Quality Control Ranges for Sarafloxacin [2]

| Test Organism | ATCC Strain No. | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.008 - 0.03 |

| Pseudomonas aeruginosa | 27853 | 0.12 - 1.0 |

| Enterococcus faecalis | 29212 | 0.5 - 2.0 |

| Staphylococcus aureus | 29213 | 0.06 - 0.25 |

Table 2: Disk Diffusion (5 µg Disk) Zone Diameter Quality Control Ranges for Sarafloxacin [2]

| Test Organism | ATCC Strain No. | Zone Diameter Range (mm) |

| Escherichia coli | 25922 | 30 - 36 |

| Staphylococcus aureus | 25923 | 25 - 30 |

| Pseudomonas aeruginosa | 27853 | 23 - 29 |

Experimental Protocols

General Laboratory Requirements

-

All procedures must be conducted in a clean, sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Use calibrated equipment (pipettes, balances, pH meter).

-

Sterilize all media, glassware, and reagents appropriately (e.g., autoclaving, filtration).

-

Follow standard safety protocols for handling chemicals and microorganisms.

Protocol 1: Agar Well Diffusion Assay

This method is used to determine the antimicrobial potency of Sarafloxacin by measuring the zone of inhibition.

4.2.1 Materials and Reagents

-

Sarafloxacin Hydrochloride (Reference Standard and Test Sample)

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution[7]

-

Culture Media: Mueller-Hinton Agar (MHA)

-

Test Microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

-

Sterile Petri dishes (90 or 100 mm)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Sterile swabs

4.2.2 Preparation of Solutions and Media

-

Stock Solution: Prepare a stock solution of Sarafloxacin by dissolving it in a minimal amount of a suitable organic solvent like DMSO.[7] Further dilutions should be made in sterile distilled water or buffer.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 1, 2, 4, 8, 16 µg/mL).

-

Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving and cool to 45-50°C in a water bath before pouring.

-

Pouring Plates: Pour approximately 20-25 mL of the molten MHA into sterile Petri dishes on a level surface to achieve a uniform depth. Allow the agar to solidify completely.

4.2.3 Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

4.2.4 Assay Procedure

-

Dip a sterile swab into the standardized inoculum suspension, ensuring it is fully saturated.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[5]

-

Allow the plate to dry for 3-5 minutes.

-

Using a sterile cork borer, punch wells (6-8 mm in diameter) into the agar.[4]

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each Sarafloxacin concentration and the control (diluent only) into separate wells.

-

Allow the plates to stand for 1-2 hours at room temperature to permit prediffusion of the antibiotic into the agar.

-

Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

4.2.5 Data Analysis

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) to the nearest millimeter (mm) using a caliper or ruler.

-

Plot the square of the zone diameter (mm²) against the logarithm of the antibiotic concentration.

-

Determine the concentration of the test sample by interpolating its zone of inhibition from the standard curve.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum concentration of Sarafloxacin that inhibits the visible growth of a test microorganism.

4.3.1 Materials and Reagents

-

Sarafloxacin Hydrochloride

-

Solvent (as in 4.2.1)

-

Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test Microorganisms

-

Sterile 96-well microtiter plates

-

Multichannel micropipettes and sterile tips

-

Incubator (35 ± 2°C)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

4.3.2 Preparation of Reagents

-

Sarafloxacin Dilutions: Prepare a series of twofold dilutions of Sarafloxacin in CAMHB directly in the 96-well plate.[4] For example, starting with a 64 µg/mL solution, serially dilute it to obtain concentrations from 32, 16, 8, 4, 2, 1, 0.5 µg/mL, etc.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.2.3. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

4.3.3 Assay Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the highest concentration of Sarafloxacin solution to the first well and mix.

-

Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic.

-

Leave wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

-

Add 50 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4.3.4 Data Analysis

-

After incubation, examine the plate for turbidity (visual growth).

-

The MIC is the lowest concentration of Sarafloxacin at which there is no visible growth (clear well).[6] The positive control well should be turbid, and the negative control well should be clear.

Visualizations

Caption: Workflow for the Agar Well Diffusion Microbiological Assay.

Caption: Mechanism of action pathway for Sarafloxacin.

References

- 1. toku-e.com [toku-e.com]

- 2. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Use of Sarafloxacin in Aquaculture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarafloxacin, a fluoroquinolone antibiotic, for the treatment of bacterial diseases in aquaculture. The information is intended to guide research and development efforts by providing detailed protocols for efficacy testing and summarizing key quantitative data from published studies.

Introduction

Sarafloxacin is a broad-spectrum synthetic antimicrobial agent that has demonstrated efficacy against a variety of Gram-negative and Gram-positive bacteria pathogenic to fish.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This targeted action disrupts bacterial cell division and ultimately leads to cell death. Sarafloxacin has been investigated for its potential to control significant bacterial diseases in various aquaculture species, including enteric septicemia of catfish caused by Edwardsiella ictaluri and vibriosis in shrimp.[2][4]

Mechanism of Action

Sarafloxacin's bactericidal activity stems from its ability to interfere with critical DNA processes within the bacterial cell. It targets and inhibits two key enzymes:

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the DNA, a process vital for relieving torsional stress during DNA replication and transcription.[1]

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, sarafloxacin leads to a cascade of events including the cessation of DNA synthesis, which ultimately results in bacterial cell death.

Caption: Mechanism of action of sarafloxacin.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against Key Aquaculture Pathogens

| Bacterial Species | Fish Species | MIC (µg/mL) Range | Mean MIC (µg/mL) | Reference |

| Aeromonas salmonicida | Salmonids | 0.0025 - 0.32 | 0.029 - 0.053 | [5] |

| Vibrio anguillarum | Various | 0.085 - 0.32 | 0.085 | [5] |

| Vibrio harveyi | Shrimp | <0.3 - 1.25 | - | [4] |

| Yersinia ruckeri | Salmonids | - | 0.023 | [5] |

| Edwardsiella ictaluri | Channel Catfish | - | - | [2] |

| Flavobacterium columnare | Various | - | - | |

| Streptococcus iniae | Various | - | - |

Note: Data for some pathogens were not available in the searched literature.

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Aquaculture Species

| Fish Species | Administration Route | Dose (mg/kg) | Elimination Half-life (t½) | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference |

| Gilthead Seabream (Sparus aurata) | In-feed | 10 | 17.8 - 32.5 hours | - | - | [6] |

| Atlantic Salmon (Salmo salar) | Oral | 10 | 69.3 hours | - | - | [7] |

| Eel (Anguilla anguilla) | Oral gavage | 15 | - | - | 12 hours | [8] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from aquatic animals.

1. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the test bacterium grown on a suitable agar medium (e.g., Tryptic Soy Agar).

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

-

96-Well Microtiter Plates: Sterile, U-bottom plates.

-

Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Procedure:

-

Serial Dilution: Add 50 µL of CAMHB to all wells of the microtiter plate. Add 50 µL of the sarafloxacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of sarafloxacin concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well containing CAMHB and the bacterial inoculum, but no sarafloxacin.

-

Negative Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 25-30°C for many fish pathogens) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Efficacy Trial - Experimental Challenge Model

This protocol provides a general framework for an in vivo efficacy trial. Specific parameters such as fish species, pathogen, and challenge method should be optimized for the particular disease model.

1. Acclimation of Fish:

-

Acclimate the fish (e.g., channel catfish, Ictalurus punctatus) to laboratory conditions for at least two weeks in well-aerated tanks with appropriate water quality parameters (temperature, pH, dissolved oxygen).

2. Preparation of Medicated Feed:

-

Prepare medicated feed by incorporating sarafloxacin hydrochloride at the desired concentration (e.g., 10 mg/kg of fish body weight per day). A common method is to coat the feed pellets with a solution of the antibiotic.

-

Prepare a control feed with no added sarafloxacin.

3. Experimental Design:

-

Randomly assign fish to different treatment groups (e.g., uninfected control, infected control, infected treated with sarafloxacin).

-

Each group should have an adequate number of replicate tanks.

4. Bacterial Challenge:

-

Culture the pathogenic bacteria (e.g., Edwardsiella ictaluri) to a known concentration.

-

Challenge the fish in the infected groups by a suitable method, such as immersion or intraperitoneal injection.

5. Treatment:

-

Begin feeding the respective medicated or control diets to the fish at a set time post-challenge (e.g., 24 hours).

-

Continue the treatment for a specified duration (e.g., 5-10 consecutive days).

6. Monitoring and Data Collection:

-

Monitor the fish daily for clinical signs of disease and mortality.

-

Record mortality in each tank.

-

At the end of the trial, euthanize a subset of fish from each group for bacteriological analysis (e.g., re-isolation of the pathogen from kidney or other target organs) to confirm the cause of any observed signs or mortality.

7. Data Analysis:

-

Calculate the percent survival for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine the significance of the treatment effect.

Caption: Workflow for in vivo efficacy trial.

Resistance Mechanisms

As with other fluoroquinolones, bacterial resistance to sarafloxacin can develop. The primary mechanisms of resistance include:

-

Target Gene Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of sarafloxacin to these enzymes.[9]

-

Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport sarafloxacin out of the cell, preventing it from reaching its intracellular targets.

-

Plasmid-Mediated Resistance: Resistance genes, such as qnr, can be carried on plasmids and transferred between bacteria, facilitating the spread of resistance.[9]

Regulatory Status and Withdrawal Period

The use of sarafloxacin in aquaculture is subject to regulatory oversight in many countries. It is crucial to adhere to local regulations regarding its application and withdrawal periods to ensure food safety. The withdrawal period is the time required for the drug residues in the edible tissues of the fish to deplete to a safe level, known as the Maximum Residue Limit (MRL). For example, a study on gilthead seabream determined a withdrawal period of 42.2 hours at 25°C for a 10 mg/kg dose for 5 days to meet an MRL of 30 µg/kg in muscle plus skin.[6] However, withdrawal times can be significantly longer in other species and under different conditions.[2]

Conclusion

Sarafloxacin has demonstrated potential as a therapeutic agent for controlling bacterial diseases in aquaculture. However, its use should be guided by sound scientific principles, including accurate diagnosis, susceptibility testing, and adherence to prescribed dosages and withdrawal times to mitigate the development of antimicrobial resistance and ensure the safety of seafood products. The protocols and data presented here provide a foundation for further research and responsible use of this antibiotic in the aquaculture industry.

References

- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Residue depletion of sarafloxacin in black-bone silky fowl tissues aft" by BAO-TAO LIU, SHI-KAI SUN et al. [journals.tubitak.gov.tr]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PhishPharm - Detail [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. gforss.org [gforss.org]

Detecting Sarafloxacin Residues in Food Products: A Guide to Analytical Methods

For Immediate Release

This application note provides detailed protocols and comparative data for the analysis of sarafloxacin residues in various food matrices. Sarafloxacin, a fluoroquinolone antibiotic, has been utilized in veterinary medicine to treat bacterial infections in poultry and aquaculture.[1][2] The potential for its residues to persist in food products necessitates robust analytical methods to ensure consumer safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in food safety and quality control.

Analytical Approaches for Sarafloxacin Detection

Several analytical techniques are available for the determination of sarafloxacin residues. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of sarafloxacin. When coupled with a fluorescence detector, it offers good sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest level of sensitivity and specificity, making it an excellent confirmatory method.[3] It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid screening method based on antigen-antibody interactions.[4] It is well-suited for high-throughput analysis of a large number of samples. Commercial ELISA kits are available for the detection of sarafloxacin and other fluoroquinolones.[5][6][7]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of sarafloxacin residues. This data allows for a direct comparison of the methods based on key validation parameters.

| Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-FLD | Pig and Chicken Muscle | Bufferized solvent extraction, n-hexane partitioning | 10 µg/kg (difloxacin), 25 µg/kg (sarafloxacin) | - | - | |

| HPLC-FLD | Channel Catfish Muscle | Acetonitrile-water extraction, hexane partitioning | 1.4 ng/g | - | 85.4 - 104 | [8] |

| HPLC-PFD | Eggs | Liquid-liquid extraction, on-line microdialysis | 0.2 ng/g | 1 ng/g | 87 - 102 | [9][10][11] |

| LC-MS/MS | Black-Bone Silky Fowl Tissues | - | 1.0 µg/kg | - | 93.53 - 108.47 | [2] |

| LC-MS/MS | Chicken Muscle | Freeze-thaw extraction | - | 0.2 - 5.0 ng/g | 71 - 119 | [12] |

| GC-MS/MS | Poultry Meat and Pork | Liquid-liquid and solid-phase extraction, derivatization | 1.0 µg/kg | 2.0 µg/kg | 77.97 - 92.23 | |

| ELISA | Muscle, Honey, Milk, Egg, Urine | Simple, rapid extraction with methanol and phosphate-buffered saline | 0.3 ppb (Muscle), 0.4 ppb (Honey), 3 ppb (Milk), 3 ppb (Egg), 0.5 ppb (Urine) | - | 85 ± 15 | [4][5] |

| Micellar Liquid Chromatography | Eggs and Egg Products | Direct injection of micellar solution | 0.01 - 0.05 mg/kg | 0.025 - 0.150 mg/kg | - | [13] |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used for sarafloxacin residue analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on the method for the determination of sarafloxacin in pig and chicken muscles.[14]

1. Sample Preparation:

- Homogenize 5 g of tissue sample.

- Add 20 mL of a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile.

- Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

- Collect the supernatant and partition with n-hexane to remove lipids.

- Centrifuge again to separate the layers and collect the aqueous layer.